molecular formula C8H7N5OS B1610931 1-(4-Carbamoylphenyl)-5-mercaptotetrazole CAS No. 80407-52-9

1-(4-Carbamoylphenyl)-5-mercaptotetrazole

Cat. No.: B1610931
CAS No.: 80407-52-9
M. Wt: 221.24 g/mol
InChI Key: JIQGQTRMXLWQFK-UHFFFAOYSA-N
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Description

1-(4-Carbamoylphenyl)-5-mercaptotetrazole is a heterocyclic compound that features a tetrazole ring substituted with a mercapto group and a carbamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Carbamoylphenyl)-5-mercaptotetrazole typically involves the reaction of 4-isothiocyanatobenzamide with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Carbamoylphenyl)-5-mercaptotetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Carbamoylphenyl)-5-mercaptotetrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Carbamoylphenyl)-5-mercaptotetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The tetrazole ring can interact with metal ions, affecting their biological availability and activity .

Comparison with Similar Compounds

Uniqueness: 1-(4-Carbamoylphenyl)-5-mercaptotetrazole is unique due to the presence of both a mercapto group and a tetrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(5-sulfanylidene-2H-tetrazol-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5OS/c9-7(14)5-1-3-6(4-2-5)13-8(15)10-11-12-13/h1-4H,(H2,9,14)(H,10,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQGQTRMXLWQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575438
Record name 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80407-52-9
Record name 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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